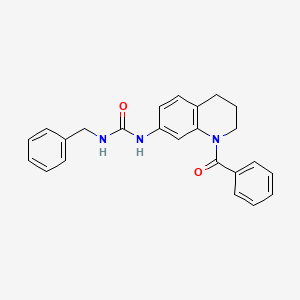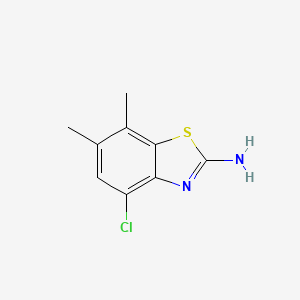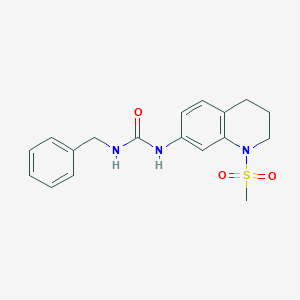
3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-benzylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-benzylurea, otherwise known as BQT-1, is a small molecule compound that has been the subject of much scientific research and development in recent years. BQT-1 is a member of the quinoline family of small molecule compounds and is known for its unique pharmacological properties. BQT-1 has been studied in a variety of applications, including its use as an anti-cancer agent, an anti-inflammatory agent, and a potential treatment for Alzheimer’s disease.
Aplicaciones Científicas De Investigación
BQT-1 has been studied extensively in a variety of scientific research applications. It has been studied as an anti-cancer agent, as it has been shown to inhibit the growth of a variety of cancer cell lines, including those derived from breast, colon, and prostate cancers. BQT-1 has also been studied as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, BQT-1 has been studied as a potential treatment for Alzheimer’s disease, as it has been shown to reduce the production of amyloid-beta peptides and improve cognitive function in animal models.
Mecanismo De Acción
The mechanism of action of BQT-1 is not fully understood, but it is thought to involve the inhibition of several key enzymes involved in the production of pro-inflammatory cytokines and amyloid-beta peptides. Specifically, BQT-1 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines, and BACE1, an enzyme involved in the production of amyloid-beta peptides. Additionally, BQT-1 has been shown to activate the transcription factor NF-κB, which plays a role in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of BQT-1 have been studied in a variety of cell culture and animal models. In cell culture models, BQT-1 has been shown to inhibit the growth of a variety of cancer cell lines and reduce the production of pro-inflammatory cytokines. In animal models, BQT-1 has been shown to reduce inflammation, improve cognitive function, and reduce the production of amyloid-beta peptides. Additionally, BQT-1 has been shown to be well-tolerated in animal models, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BQT-1 has several advantages for use in laboratory experiments. It is highly efficient to synthesize, with a purity of over 99%. Additionally, it is well-tolerated in animal models, with no significant adverse effects reported. However, there are some limitations to consider when using BQT-1 in laboratory experiments. The mechanism of action is not fully understood, and further research is needed to elucidate its effects. Additionally, BQT-1 has not been tested in humans, so its safety and efficacy in humans is unknown.
Direcciones Futuras
The potential of BQT-1 is still being explored, and there are many possible future directions for research. One possible direction is to further study its mechanism of action, as this could lead to the development of more effective treatments for various diseases. Additionally, further research into the safety and efficacy of BQT-1 in humans is needed to determine its potential as a therapeutic agent. Finally, further research into the potential applications of BQT-1 in other areas, such as diabetes and neurological diseases, could lead to new treatments for these conditions.
Métodos De Síntesis
BQT-1 can be synthesized in a variety of ways, but the most common method is the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline-7-yl chloride with 1-benzylurea. This reaction is catalyzed by a base, such as pyridine, and yields BQT-1 as the major product. The reaction is typically carried out at room temperature and is highly efficient, yielding a product with a purity of over 99%.
Propiedades
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-benzylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c28-23(20-10-5-2-6-11-20)27-15-7-12-19-13-14-21(16-22(19)27)26-24(29)25-17-18-8-3-1-4-9-18/h1-6,8-11,13-14,16H,7,12,15,17H2,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULAAGIEGOFXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (2Z)-2-cyano-3-[methyl(phenyl)amino]prop-2-enoate](/img/structure/B6574649.png)
![5-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide](/img/structure/B6574650.png)

![4-{[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6574654.png)
![3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6574665.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B6574669.png)
![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B6574673.png)
![5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B6574680.png)
![N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6574690.png)
![N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B6574697.png)
![3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea](/img/structure/B6574699.png)
![3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B6574715.png)
![3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-methoxyphenyl)urea](/img/structure/B6574719.png)
